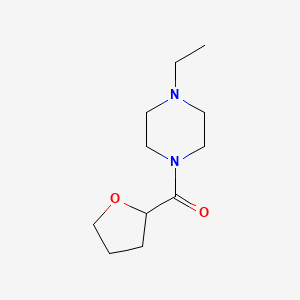
(4-Ethylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) is a heterocyclic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an ethyl group and a tetrahydro-2-furanyl carbonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) typically involves the reaction of piperazine with ethyl chloroformate and tetrahydro-2-furanyl carbonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: It can undergo substitution reactions where the ethyl or tetrahydro-2-furanyl carbonyl groups are replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The ethyl and tetrahydro-2-furanyl carbonyl groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) can be compared with other similar compounds such as:
- 1-(2-Furoyl)piperazine
- 1-(2-Hydroxyethyl)piperazine
- 1-Bis(4-fluorophenyl)methyl piperazine
These compounds share the piperazine core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The unique combination of the ethyl and tetrahydro-2-furanyl carbonyl groups in Piperazine, 1-ethyl-4-[(tetrahydro-2-furanyl)carbonyl]- (9CI) makes it distinct and valuable for specific research applications .
Properties
Molecular Formula |
C11H20N2O2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C11H20N2O2/c1-2-12-5-7-13(8-6-12)11(14)10-4-3-9-15-10/h10H,2-9H2,1H3 |
InChI Key |
BEGUGULNDJEZKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















